![molecular formula C25H23N3O5 B3010769 3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 340827-47-6](/img/structure/B3010769.png)

3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

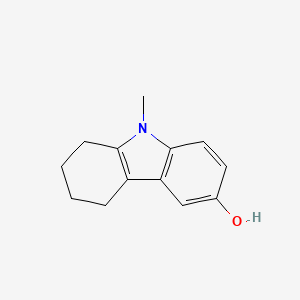

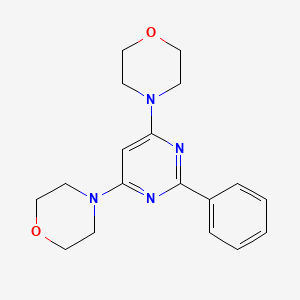

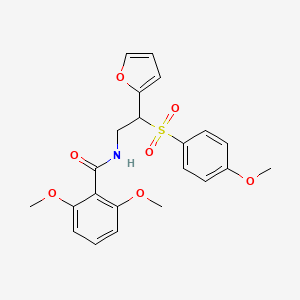

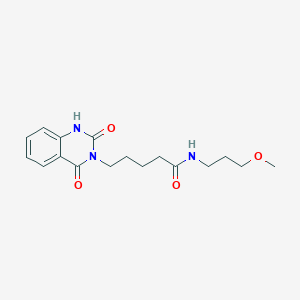

The compound "3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that features several heterocyclic structures including furan, pyrroloisoxazole, and morpholine rings. These structural motifs are commonly found in compounds with potential biological activity and are often explored in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves the formation of furan rings, which can be achieved through methods such as the Paal-Knorr synthesis. For instance, the synthesis of 3-methylthio-substituted furans is described using a domino process that involves the reduction of a double bond followed by cyclization . Although the exact synthesis of the target compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds containing furan rings can be determined using techniques such as IR, NMR, elemental analysis, and X-ray diffraction . These methods allow for the identification of the specific arrangement of atoms within the molecule and the confirmation of the synthesized structures. The target compound's structure likely exhibits complexity due to the presence of multiple aromatic systems and heteroatoms, which would be reflected in its spectroscopic data.

Chemical Reactions Analysis

Furan-containing compounds can undergo various chemical reactions. For example, furan-2-ylidene acetates can participate in Michael-type reactions to yield pyrrol-2-ylidene-acetates . Additionally, furan-2,3-diones can react with phenylhydrazones to form pyrazole carboxylic acids, which can be further transformed into other heterocyclic structures . These reactions highlight the reactivity of furan derivatives and their utility in constructing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would affect its solubility, melting point, and stability. The compound's reactivity would also be determined by the functional groups present, such as the isoxazole and morpholine rings. While the specific properties of the target compound are not provided, related compounds exhibit a range of behaviors in chemical reactions, suggesting that the target molecule may also have unique reactivity profiles .

Scientific Research Applications

Synthesis and Reactivity

Research into compounds with similar structures has focused on synthesizing heterocyclic compounds through various reactions. For example, Kollenz et al. (1972) explored reactions with cyclic oxalyl compounds to synthesize heterocycles, indicating a methodological approach that could be applicable to the synthesis of complex compounds like the one (Kollenz, Igel, & Ziegler, 1972). This suggests a foundation for understanding the synthetic routes that could be used to create or modify similar compounds.

Electronically Conducting Polymers

Cho et al. (2015) synthesized novel electron acceptors for electrochromic applications, highlighting the importance of understanding the electronic properties of similar compounds (Cho et al., 2015). This research provides insights into how the electronic properties of such compounds can be harnessed for developing advanced materials with specific applications in electronics and electrochromism.

Organic Electronics

Yuan et al. (2012) designed and synthesized donor-acceptor copolymers for efficient organic field-effect transistors and polymer solar cells, emphasizing the compound's potential in organic electronics (Yuan et al., 2012). This indicates a potential application area for the compound , particularly in the development of components for organic electronics, where its unique structure may contribute to enhanced performance.

Advanced Material Applications

Research on similar compounds has also focused on their application in creating advanced materials. For example, the study of electron-deficient conjugated polymers for electrochromic devices underscores the potential of such compounds to contribute to the development of new materials with unique electronic properties (Cho et al., 2015). These materials have applications ranging from smart windows to display technologies, where their color-changing properties can be utilized.

properties

IUPAC Name |

3-(furan-2-yl)-5-(4-morpholin-4-ylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c29-24-21-22(20-7-4-14-32-20)28(19-5-2-1-3-6-19)33-23(21)25(30)27(24)18-10-8-17(9-11-18)26-12-15-31-16-13-26/h1-11,14,21-23H,12-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJZHFXLXKCAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)

![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)